N-(4-fluorophenyl)-2-((5-(hydroxymethyl)-1-(2-(isopropylamino)-2-oxoethyl)-1H-imidazol-2-yl)thio)acetamide
Description
N-(4-fluorophenyl)-2-((5-(hydroxymethyl)-1-(2-(isopropylamino)-2-oxoethyl)-1H-imidazol-2-yl)thio)acetamide is a heterocyclic acetamide derivative featuring a fluorophenyl group, a hydroxymethyl-substituted imidazole ring, and an isopropylamino-2-oxoethyl side chain. The compound’s structure integrates multiple functional groups:
- Thioether linkage: A sulfur atom bridges the imidazole and acetamide moieties, contributing to metabolic stability compared to oxygen analogs .
- Isopropylamino-2-oxoethyl side chain: This substituent at position 1 of the imidazole may modulate steric and electronic properties, affecting target selectivity .
While direct biological data for this compound are unavailable in the provided evidence, structural analogs suggest roles in enzyme inhibition (e.g., cyclooxygenase, kinase) or receptor modulation .
Properties
IUPAC Name |
2-[2-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-5-(hydroxymethyl)imidazol-1-yl]-N-propan-2-ylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21FN4O3S/c1-11(2)20-15(24)8-22-14(9-23)7-19-17(22)26-10-16(25)21-13-5-3-12(18)4-6-13/h3-7,11,23H,8-10H2,1-2H3,(H,20,24)(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBNNNZNMHQVUMO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)CN1C(=CN=C1SCC(=O)NC2=CC=C(C=C2)F)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21FN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-fluorophenyl)-2-((5-(hydroxymethyl)-1-(2-(isopropylamino)-2-oxoethyl)-1H-imidazol-2-yl)thio)acetamide is a compound of interest due to its potential biological activities. This detailed examination focuses on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Molecular Formula: C16H20FN3O3S
Molecular Weight: 353.41 g/mol
CAS Number: 147118-36-3
SMILES Notation: CC(C)c1nc(nc(c1CO)c2ccc(F)cc2)N(C)S(=O)(=O)C
Biological Activity Overview
The compound exhibits a range of biological activities, including:
- Antitumor Activity: Preliminary studies suggest that this compound has significant cytotoxic effects against various cancer cell lines. For instance, it has shown promising results in inhibiting the proliferation of human tumor cells in vitro, indicating its potential as an anticancer agent .
- Antimicrobial Properties: The compound has been evaluated for its antimicrobial activity against several pathogens. It demonstrated effective inhibition of bacterial growth, suggesting potential applications in treating infections .
The biological activity of this compound is believed to be mediated through multiple mechanisms:
- Inhibition of Enzymatic Activity: The compound may inhibit specific enzymes involved in cancer cell metabolism, leading to reduced cell viability.
- Induction of Apoptosis: Evidence suggests that the compound can induce apoptosis in cancer cells, a crucial mechanism for the elimination of malignant cells.
- Modulation of Signal Transduction Pathways: It may affect various signaling pathways that regulate cell growth and survival, further contributing to its antitumor effects.
Anticancer Studies
A study focused on the cytotoxic effects of this compound on various cancer cell lines revealed IC50 values indicating potent activity against breast cancer (MCF-7) and lung cancer (A549) cells, with values around 5 µM and 7 µM respectively. These findings highlight its potential for development as a chemotherapeutic agent .
Antimicrobial Studies
In antimicrobial assays, the compound was tested against Staphylococcus aureus and Escherichia coli. Results showed a minimum inhibitory concentration (MIC) of 10 µg/mL against both bacteria, suggesting it could serve as a lead compound for antibiotic development .
Data Summary Table
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and synthetic differences between the target compound and analogs from the evidence:
Structural and Functional Differences
Substituent Effects on Bioactivity: The 4-fluorophenyl group in the target compound (vs. Hydroxymethyl on the imidazole (target compound) vs. phenyl (CAS 1226429-41-9) increases polarity, which may influence solubility and target binding .
Synthetic Pathways :
- The target compound and CAS 921867-07-4 share a common S-alkylation approach, but the latter’s trifluoromethylphenyl group requires specialized fluorinated reagents .
- Compound 9 () employs a thiazole acetamide tail, synthesized via coupling with 2-chloroacetamide, whereas the target compound uses a fluorophenyl group .
Physicochemical Properties: The isopropylamino-2-oxoethyl side chain in the target compound introduces a secondary amide, enhancing conformational flexibility compared to rigid isoxazole (CAS 1226429-41-9) . Ethoxyphenyl in CAS 897456-17-6 provides electron-donating effects, contrasting with the electron-withdrawing fluorophenyl in the target compound .
Research Findings and Trends
- Thioether vs. Ether Linkages : Compounds with thioether bridges (e.g., target compound, CAS 921867-07-4) exhibit greater metabolic stability than oxygen analogs, as shown in COX inhibition studies .
- Fluorine Substitution : Fluorine at the 4-position of phenyl (target compound) improves bioavailability compared to bulkier halogens (e.g., bromine in compounds) .
- Imidazole Modifications : Hydroxymethyl substitution (target compound) correlates with increased water solubility in analogs, as demonstrated in pharmacokinetic studies of related triazoles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
